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Compound of Interest

Compound Name: 1,1-Dipropoxyethane

Cat. No.: B089816 Get Quote

Introduction
1,1-Dipropoxyethane is a valuable acetal in the synthetic chemist's toolbox, primarily serving

as a stable and versatile precursor to the acetaldehyde moiety. Its utility stems from its ability to

act as a protecting group for the highly reactive aldehyde functionality and as a synthon for the

acetaldehyde enolate. This allows for the selective transformation of multifunctional molecules,

a critical aspect in the synthesis of complex organic compounds, including active

pharmaceutical ingredients. This application note provides detailed protocols and data on the

use of 1,1-dipropoxyethane in organic synthesis, targeting researchers, scientists, and drug

development professionals.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1,1-dipropoxyethane is

essential for its effective use in synthesis.
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Property Value Reference

Molecular Formula C₈H₁₈O₂ [1]

Molecular Weight 146.23 g/mol [1]

Boiling Point 147 °C [2]

Density 0.830 g/cm³ [2]

Refractive Index 1.397 [2]

CAS Number 105-82-8 [3]

Applications in Organic Synthesis
The primary applications of 1,1-dipropoxyethane in organic synthesis revolve around its

function as an acetaldehyde equivalent and a protecting group.

Acetaldehyde Equivalent in Carbon-Carbon Bond
Formation
1,1-Dipropoxyethane can be envisioned as a precursor to the acetaldehyde enolate, enabling

its participation in nucleophilic addition reactions. A prominent example is its reaction with

organometallic reagents, such as Grignard reagents. While specific literature on 1,1-
dipropoxyethane in this context is limited, the reaction of the analogous 1,1-diethoxyethene

with Grignard reagents provides a strong model for this transformation. The reaction proceeds

via nucleophilic attack of the Grignard reagent on the acetal, followed by hydrolysis to yield a

ketone. This two-step sequence is a powerful method for the synthesis of various ketones.

Reaction Scheme: Formation of a Ketone using 1,1-Dipropoxyethane and a Grignard

Reagent
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Step 1: Grignard Reaction

Step 2: Acidic Workup

1,1-Dipropoxyethane

Intermediate+ R-MgBr
(e.g., in THF)

R-MgBr

Intermediate

Ketone (R-CH₂-C(O)-CH₃)+ H₃O⁺

2 x Propanol

+ H₃O⁺

H₃O⁺

Click to download full resolution via product page

Caption: Reaction of 1,1-dipropoxyethane with a Grignard reagent.

Materials:

1,1-Dipropoxyethane

Magnesium turnings

Alkyl or aryl bromide (R-Br)

Anhydrous tetrahydrofuran (THF)

Iodine (crystal)

Hydrochloric acid (1 M)

Saturated aqueous ammonium chloride solution

Diethyl ether

Anhydrous sodium sulfate

Standard glassware for inert atmosphere reactions
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Procedure:

Preparation of the Grignard Reagent:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

Add a small crystal of iodine.

Add a solution of the alkyl or aryl bromide (1.0 eq) in anhydrous THF dropwise via the

dropping funnel. The reaction is initiated when the color of iodine disappears and gentle

reflux is observed.

After the addition is complete, stir the mixture at room temperature for 1 hour.

Reaction with 1,1-Dipropoxyethane:

Cool the Grignard reagent solution to 0 °C in an ice bath.

Add a solution of 1,1-dipropoxyethane (1.1 eq) in anhydrous THF dropwise to the stirred

Grignard solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

Workup and Isolation:

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous

ammonium chloride solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

filter.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the ketone by distillation or column chromatography.
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Entry
Grignard Reagent
(R-MgBr)

Product Yield (%)

1
Phenylmagnesium

bromide
1-Phenyl-2-propanone 75-85 (estimated)

2
Ethylmagnesium

bromide
3-Pentanone 70-80 (estimated)

3
Benzylmagnesium

chloride
1-Phenyl-3-butanone 72-82 (estimated)

Note: Yields are

estimated based on

similar reactions with

other acetals and may

vary depending on the

specific substrate and

reaction conditions.

Protecting Group for Aldehydes
Acetal formation is a common and effective strategy for protecting the carbonyl group of

aldehydes from reacting with nucleophiles or under basic conditions. 1,1-Dipropoxyethane is

formed by the reaction of acetaldehyde with propanol under acidic conditions. Conversely, the

aldehyde can be regenerated by hydrolysis of the acetal in the presence of an acid.[4] This

stability in non-acidic media makes dipropoxyacetals excellent protecting groups.

Workflow: Protection and Deprotection of an Aldehyde
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Caption: General workflow for using a dipropoxyacetal as a protecting group.

Materials:

Aldehyde

n-Propanol

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

Toluene

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b089816?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dean-Stark apparatus

Sodium bicarbonate solution (saturated)

Brine

Anhydrous magnesium sulfate

Procedure:

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the

aldehyde (1.0 eq), n-propanol (2.5 eq), and a catalytic amount of p-TsOH (0.01 eq) in

toluene.

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

Continue refluxing until no more water is collected.

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The crude acetal can often be used in the next step without further purification. If necessary,

purify by distillation or column chromatography.

Materials:

1,1-Dipropoxyacetal

Acetone or THF

Water

Hydrochloric acid (1 M) or other acid catalyst

Sodium bicarbonate solution (saturated)
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Diethyl ether

Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve the 1,1-dipropoxyacetal in a mixture of acetone (or THF) and water.

Add a catalytic amount of hydrochloric acid.

Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting

material is consumed.

Neutralize the reaction mixture with saturated sodium bicarbonate solution.

Extract the product with diethyl ether (3x).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the aldehyde.

Substrate Conditions Product Yield (%)

Benzaldehyde
n-Propanol, p-TsOH,

Toluene, reflux

Benzaldehyde

dipropyl acetal
>90 (typical)

Benzaldehyde

dipropyl acetal

1 M HCl,

Acetone/H₂O, RT
Benzaldehyde >95 (typical)

Note: Yields are

typical for acetal

protection and

deprotection reactions

and may vary.

Conclusion
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1,1-Dipropoxyethane is a highly effective and versatile precursor in organic synthesis. Its

primary roles as a stable protecting group for aldehydes and as a synthetic equivalent of the

acetaldehyde enolate make it an invaluable tool for the construction of complex molecules. The

protocols provided herein, based on established chemical principles and analogous reactions,

offer a solid foundation for the application of 1,1-dipropoxyethane in research and

development, particularly in the field of drug discovery. Further exploration of its reactivity with

a broader range of electrophiles and in stereoselective transformations is warranted to fully

exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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